molecular formula C21H17F2N5O2 B10797608 3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

Cat. No.: B10797608
M. Wt: 409.4 g/mol
InChI Key: MLKRVCDSVIMHCB-ZDUSSCGKSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazolopyrazine core, which is known for its biological activity, and a difluoromethoxyphenyl group, which enhances its chemical stability and reactivity.

Properties

Molecular Formula

C21H17F2N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide

InChI

InChI=1S/C21H17F2N5O2/c1-13(14-5-3-2-4-6-14)25-20(29)17-11-24-12-18-26-27-19(28(17)18)15-7-9-16(10-8-15)30-21(22)23/h2-13,21H,1H3,(H,25,29)/t13-/m0/s1

InChI Key

MLKRVCDSVIMHCB-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the coupling of the phenylethylamine moiety to the carboxamide group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization steps and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction is often mediated by the triazolopyrazine core, which fits into the active site of the target molecule, and the difluoromethoxyphenyl group, which enhances binding affinity .

Comparison with Similar Compounds

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